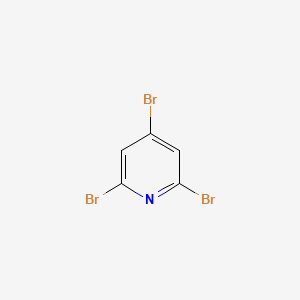

2,4,6-Tribromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALXYTCBNHJWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542210 | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408-70-0 | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 2,4,6 Tribromopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4,6-Tribromopyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) and its derivatives. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at positions ortho and para to the nitrogen (C-2, C-4, and C-6).

In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the pyridine ring occurs preferentially at the C-2 and C-4 positions. stackexchange.comechemi.com This regioselectivity is attributed to the stability of the intermediate formed during the reaction. When a nucleophile attacks the C-2 or C-4 position, the negative charge of the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This delocalization provides significant stabilization to the intermediate, thereby favoring the substitution at these positions. stackexchange.comechemi.com Conversely, attack at the C-3 position does not allow for this resonance stabilization involving the nitrogen atom, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.comechemi.com

In the case of this compound, all three bromine atoms are located at the activated C-2, C-4, and C-6 positions. The substitution pattern is therefore highly dependent on the reaction conditions and the nature of the attacking nucleophile.

| Position of Attack | Intermediate Stability | Reason for Stability/Instability |

|---|---|---|

| C-2 (ortho) | More Stable | Negative charge delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comechemi.com |

| C-4 (para) | More Stable | Negative charge delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comechemi.com |

| C-3 (meta) | Less Stable | Negative charge cannot be delocalized onto the nitrogen atom. stackexchange.comechemi.com |

The nature of the nucleophile plays a critical role in determining the outcome of SNAr reactions with this compound. Stronger nucleophiles generally lead to faster reaction rates. The reaction mechanism can also be influenced by the nucleophile, with some reactions proceeding through a classic two-step addition-elimination (SNAr) mechanism, while others may involve different pathways. sci-hub.se

For instance, studies on halopyridines have shown that different nucleophiles can lead to varying reactivity patterns. sci-hub.se The reaction of 2-halopyridines with sulfur nucleophiles like sodium thiophenoxide has been observed to follow a reactivity order of I > Br > Cl > F. sci-hub.se In contrast, reactions with oxygen nucleophiles such as benzyl alcohol can exhibit a different reactivity trend (F > Cl > Br > I). sci-hub.se This suggests that the rate-determining step of the SNAr mechanism can vary depending on the specific nucleophile employed. sci-hub.se

The presence of substituents on the pyridine ring significantly influences its reactivity towards nucleophiles. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, thereby activating the ring for nucleophilic attack. researchgate.netlibretexts.org Conversely, electron-donating groups decrease the ring's reactivity.

In this compound, the three bromine atoms act as electron-withdrawing groups through their inductive effect, further activating the C-2, C-4, and C-6 positions for nucleophilic substitution. This is in addition to the inherent activation provided by the ring nitrogen atom. The combined effect of the nitrogen and the bromine substituents makes this compound a highly reactive substrate for SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize pyridine derivatives.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org It is a versatile method for introducing aryl or heteroaryl groups onto the pyridine ring. nih.gov In the context of this compound, selective coupling at one or more of the bromine-substituted positions can be achieved by carefully controlling the reaction conditions, including the catalyst, ligands, base, and stoichiometry of the reagents.

Research on related substituted pyridines has demonstrated the feasibility of regio- and atropselective Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex molecular architectures. beilstein-journals.org The reactivity of the different bromine positions in this compound can be exploited to achieve sequential couplings, leading to the synthesis of di- and tri-substituted pyridine derivatives.

| Component | Role in the Reaction |

|---|---|

| Palladium Catalyst | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. libretexts.org |

| Organoboron Reagent | Provides the aryl or heteroaryl group to be coupled. libretexts.org |

| Base | Activates the organoboron reagent and participates in the catalytic cycle. libretexts.org |

| Organic Halide (this compound) | The substrate to which the new group is attached. |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a highly efficient method for introducing alkynyl moieties onto aromatic rings. scirp.orgscirp.org For this compound, the Sonogashira coupling offers a direct route to synthesize 2,4,6-trialkynylpyridine derivatives.

The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. soton.ac.uk By employing a stoichiometric amount of the terminal alkyne, it is possible to achieve selective monosubstitution, or by using an excess of the alkyne, polysubstitution can be accomplished. This methodology has been successfully applied to various brominated pyridine derivatives, affording the corresponding alkynyl-substituted products in good to excellent yields. scirp.orgscirp.org

Stille and Heck Reaction Applications

The Stille and Heck reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the principles of these reactions are applicable to polyhalogenated pyridines.

The Stille reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For this compound, this would entail the reaction with an organotin reagent (R-SnBu₃) in the presence of a palladium(0) catalyst to form a substituted bromopyridine. The reactivity of the bromine atoms is expected to be C4 > C2 > C6, allowing for potential regioselective coupling. The general mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgnrochemistry.com

The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgwhiterose.ac.ukorganic-chemistry.org In the context of this compound, this would involve its reaction with an alkene (e.g., styrene or an acrylate) to introduce a vinyl group onto the pyridine ring. The reaction is initiated by the oxidative addition of palladium(0) to a C-Br bond, followed by alkene insertion, β-hydride elimination, and regeneration of the catalyst. whiterose.ac.uk The regioselectivity of the Heck reaction on this compound would be influenced by both electronic and steric factors.

A summary of representative conditions for these reactions with related substrates is presented below.

| Reaction | Catalyst System | Base/Additives | Solvent | Temperature | Typical Yield |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | CuI, LiCl | Toluene, DMF | 90-110°C | Good to Excellent |

| Heck Reaction | Pd(OAc)₂, Pd/C | Et₃N, NaOAc | DMF, Acetonitrile | 100-140°C | Moderate to Good |

Palladium(0)-Catalyzed Transformations

Palladium(0)-catalyzed reactions are fundamental in the functionalization of aryl halides, including this compound. Beyond the Stille and Heck reactions, other significant transformations include the Suzuki and Sonogashira couplings.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is widely used for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid would be expected to proceed selectively, with the C4 bromine being the most reactive site for coupling. Studies on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine have demonstrated the feasibility of regioselective cross-coupling, providing a model for the expected reactivity of this compound. beilstein-journals.org

The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction is a reliable method for the synthesis of arylalkynes. For this compound, a regioselective Sonogashira coupling would likely occur at the C4 position. Research on the Sonogashira coupling of 2-amino-3-bromopyridines has shown that this reaction is efficient for the alkynylation of bromopyridines under optimized conditions. scirp.org

| Coupling Reaction | Palladium Catalyst | Co-catalyst / Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, piperidine | DMF, THF |

Other Transition Metal Catalysis (e.g., Copper, Iron)

Besides palladium, other transition metals like copper and iron are effective catalysts for the functionalization of aryl halides.

Copper-catalyzed reactions , particularly aminations (Buchwald-Hartwig amination), are important for the formation of C-N bonds. While specific studies on this compound are limited, copper-catalyzed amination of other bromopyridine derivatives has been successfully demonstrated. For instance, the amination of various bromopyridines with aqueous ammonia has been achieved using a Cu₂O catalyst. researchgate.net This suggests that this compound could undergo selective amination, likely at the C4 position, under similar conditions.

Iron-catalyzed cross-coupling reactions offer a more economical and environmentally friendly alternative to palladium-catalyzed methods. Iron catalysts are particularly effective in coupling Grignard reagents with organic halides. princeton.eduresearchgate.net The reaction of this compound with a Grignard reagent in the presence of an iron catalyst, such as Fe(acac)₃, could lead to the formation of alkyl or aryl-substituted pyridines. nih.gov The mechanism is believed to involve the formation of a low-valent iron species that undergoes oxidative addition, transmetalation, and reductive elimination.

| Metal Catalyst | Reaction Type | Nucleophile | Ligand/Additive | Solvent |

| Copper | Amination | Amines, Ammonia | DMEDA, L-proline | Ethylene glycol, DMSO |

| Iron | Cross-Coupling | Grignard Reagents | TMEDA, NMP | THF, Ether |

Functionalization Strategies for this compound

Beyond cross-coupling reactions, several other strategies can be employed to functionalize this compound, including halogen dance reactions, C-H functionalization, and the trapping of organometallic intermediates.

Halogen Dance Reactions and Halogen Migration

The mechanism typically involves deprotonation of the pyridine ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material or a rearranged intermediate, leading to the migration of a bromine atom. beilstein-archives.org The driving force for the reaction is the formation of a more stable carbanionic intermediate.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical method for the modification of aromatic and heteroaromatic compounds. rsc.org For electron-deficient heterocycles like pyridine, C-H functionalization can be challenging but offers a direct route to substituted derivatives without the need for pre-functionalization. researchgate.net

In the case of this compound, the presence of three electron-withdrawing bromine atoms further deactivates the ring towards electrophilic substitution but can activate the remaining C-H bonds towards certain types of functionalization. The regioselectivity of C-H functionalization on pyridines is influenced by electronic and steric factors. For this compound, the C3 and C5 positions are the only available sites for C-H functionalization. The electronic character of these C-H bonds will dictate their reactivity towards different catalytic systems. nih.gov For instance, transition-metal-catalyzed C-H activation often shows a preference for specific positions based on the directing group or the inherent electronic properties of the substrate. thieme-connect.comnih.gov

Electrophilic Trapping of Organometallic Intermediates

Organometallic intermediates of this compound can be generated through halogen-metal exchange or direct deprotonation. These nucleophilic species can then be trapped with various electrophiles to introduce a wide range of functional groups.

For example, treatment of this compound with a strong base like n-butyllithium or LDA at low temperatures can lead to the formation of a lithiated pyridine intermediate. This intermediate can then react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to form the corresponding functionalized pyridine derivatives. The regioselectivity of the initial metalation step is crucial and can be influenced by the reaction conditions and the directing effects of the bromine substituents.

Derivatization to Pyridine N-Oxides and Their Reactivity

The conversion of pyridines to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry. This derivatization alters the electronic properties of the pyridine ring, enhancing its reactivity toward both electrophilic and nucleophilic reagents. bhu.ac.in For this compound, this transformation yields this compound N-oxide.

Synthesis of this compound N-Oxide

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the pyridine nitrogen atom. This reaction does not have specific literature precedents for the 2,4,6-tribromo- derivative in the provided sources, but the methodology is general. Common oxidizing agents used for this purpose include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. bhu.ac.in The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen atom of the oxidizing agent, leading to the formation of the N-O bond.

General Reactivity of Pyridine N-Oxides

The N-oxide functional group significantly influences the reactivity of the aromatic ring. The oxygen atom can donate electron density into the ring via resonance, which increases the electron density at the 2-, 4-, and 6-positions. bhu.ac.in This effect makes the N-oxide more susceptible to electrophilic attack at these positions compared to the parent pyridine. quimicaorganica.org Conversely, the N-O bond also creates a dipole moment and places a partial positive charge on the nitrogen, which is transmitted to the alpha (2, 6) and gamma (4) carbons, making them susceptible to nucleophilic attack. youtube.comyoutube.com Consequently, pyridine N-oxides readily undergo both electrophilic and nucleophilic substitution reactions at the 2- and 4-positions. youtube.comyoutube.com

In the specific case of this compound N-oxide, the positions typically activated for substitution (2, 4, and 6) are already occupied by bromine atoms. This structure dictates its potential reaction pathways:

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms at the 2-, 4-, and 6-positions are good leaving groups. The inherent activation of these positions by the N-oxide group suggests that this compound N-oxide would be a highly reactive substrate for SNAr reactions. Strong nucleophiles can displace one or more of the bromide ions. The relative reactivity of halogens in SNAr reactions can vary, but chloro, bromo, and iodo groups are generally comparable. nih.gov

Electrophilic Aromatic Substitution: Since the 2-, 4-, and 6-positions are blocked, any electrophilic substitution would have to occur at the less activated 3- or 5-positions. These reactions are generally more difficult and require harsh conditions. youtube.com

Subsequent deoxygenation of the N-oxide product, using reagents like phosphorus trichloride or catalytic hydrogenation, can regenerate the pyridine ring, making the N-oxide a useful directing group in the synthesis of polysubstituted pyridines. bhu.ac.insemanticscholar.org

| Reaction Type | Typical Reagents | General Outcome on Pyridine N-Oxide | Expected Outcome on this compound N-Oxide |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution at the 4-position. bhu.ac.in | Nucleophilic substitution of the 4-bromo group is more likely than electrophilic nitration at the 3/5-position. |

| Halogenation | POCl₃, SO₂Cl₂ | Substitution at 2- and 4-positions. youtube.com | Reaction is unlikely as these positions are already halogenated. |

| Nucleophilic Substitution (e.g., Amination) | NaNH₂ / liq. NH₃ | Substitution at the 2-position. youtube.com | Highly feasible, with displacement of a bromide ion at the 2-, 4-, or 6-position by the nucleophile. |

| Organometallic Addition | Grignard or organolithium reagents | Addition at the 2-position. youtube.com | Likely to proceed with substitution of the 2-bromo group. |

| Deoxygenation | PCl₃, H₂/Pd | Removal of the N-oxide oxygen to give the parent pyridine. semanticscholar.org | Would yield this compound. |

Formation of Coordination Complexes and Ligand Behavior

Pyridine and its derivatives are common ligands in coordination chemistry, where they typically act as monodentate ligands, binding to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org The ability of a substituted pyridine to form stable coordination complexes is governed by both electronic and steric factors.

For this compound, its behavior as a ligand is significantly influenced by the three bromine substituents:

Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. The presence of three bromine atoms on the pyridine ring substantially reduces the electron density on the nitrogen atom. This decrease in electron density lowers the basicity of the pyridine nitrogen, making it a weaker Lewis base and therefore a poorer electron-pair donor to a metal cation compared to unsubstituted pyridine.

Steric Hindrance: The bromine atoms at the 2- and 6-positions are located adjacent to the nitrogen donor atom. The large atomic radius of bromine creates significant steric bulk around the coordination site. wikipedia.org This steric hindrance can impede the approach of the ligand to a metal center, potentially preventing coordination or leading to the formation of less stable complexes with elongated metal-ligand bonds. This effect is well-documented for other 2,6-disubstituted pyridines, such as the picolines. wikipedia.org

Due to this combination of adverse electronic and steric effects, this compound is expected to be a very weak ligand. While it may form complexes with certain metals under specific conditions, it is unlikely to displace stronger, less hindered ligands. The search results did not yield specific examples of coordination complexes containing this compound, which supports the expectation that its coordinating ability is poor.

| Property | Pyridine | This compound (Expected) |

|---|---|---|

| Coordination Site | Nitrogen lone pair | Nitrogen lone pair |

| Basicity (pKa of conjugate acid) | 5.25 | Significantly lower due to electron-withdrawing Br atoms. |

| Donor Strength | Moderate Lewis base | Weak Lewis base |

| Steric Hindrance at N | Low (H at 2,6-positions) | High (Br at 2,6-positions) |

| Typical Bonding Mode | Monodentate | Monodentate (if coordination occurs) |

| Complex Stability | Forms stable complexes with many transition metals. wikipedia.org | Expected to form weak or unstable complexes. |

Advanced Applications of 2,4,6 Tribromopyridine in Chemical Sciences

Applications in Complex Molecule Synthesis and Organic Synthesis

The trifunctional nature of 2,4,6-tribromopyridine renders it an exceptional platform for the construction of intricate organic molecules. The differential reactivity of the bromine atoms at the 2, 4, and 6 positions can be exploited to achieve regioselective substitutions, paving the way for the synthesis of highly tailored pyridine-based structures. This section delves into the specific applications of this compound in the synthesis of triarylpyridines, the construction of densely functionalized scaffolds, and its role as a key intermediate in the agrochemical industry.

Synthesis of 2,4,6-Triarylpyridines and Related Heterocycles

2,4,6-Triarylpyridines are a class of compounds that have garnered significant interest due to their potential applications in materials science and as biologically active agents. orgchemres.orgrasayanjournal.co.in The synthesis of these molecules can be efficiently achieved using this compound as a starting material through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy allows for the controlled, stepwise introduction of different aryl groups at the 2, 6, and 4 positions of the pyridine (B92270) ring.

The process typically involves a series of regioselective cross-coupling reactions. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively substitute one bromine atom at a time. This stepwise approach provides a high degree of control over the final structure, enabling the synthesis of unsymmetrical 2,4,6-triarylpyridines with distinct aryl substituents at each position. This level of precision is crucial for fine-tuning the electronic and photophysical properties of the resulting molecules for specific applications. The versatility of this method allows for the creation of a diverse library of 2,4,6-triarylpyridine derivatives for further investigation. researchgate.net

Construction of Densely Functionalized Pyridine Scaffolds

The ability to introduce multiple and varied functional groups onto a central scaffold is a key challenge in modern organic synthesis. This compound serves as an excellent starting point for the creation of such densely functionalized pyridine scaffolds. The three bromine atoms act as handles that can be selectively replaced with a wide array of other chemical moieties.

Through a series of sequential and regioselective palladium-catalyzed reactions, chemists can introduce different functional groups in a controlled manner. For instance, a Suzuki-Miyaura reaction could be used to introduce an aryl group at one position, followed by a Sonogashira coupling to install an alkyne at another, and finally a Buchwald-Hartwig amination to add an amine at the third position. This modular approach allows for the construction of pyridine rings with a high degree of molecular complexity and diversity from a single, readily available starting material.

Intermediate for Agrochemical Development (e.g., Herbicides, Fungicides)

In the agrochemical sector, the development of new and effective crop protection agents is of paramount importance. This compound has been identified as a valuable intermediate in the synthesis of novel herbicides and fungicides. chemimpex.com The pyridine core is a common feature in many biologically active molecules, and the presence of bromine atoms in this compound provides convenient points for chemical elaboration to create new agrochemical candidates.

The synthesis of these agrochemicals often involves the substitution of one or more of the bromine atoms with other functional groups that are known to impart herbicidal or fungicidal activity. While specific commercial products derived directly from this compound are not extensively detailed in publicly available literature, its role as a precursor is acknowledged in the chemical industry. chemimpex.com The versatility of this starting material allows for the exploration of a wide chemical space in the search for new and more effective crop protection solutions.

Relevance in Medicinal Chemistry and Drug Discovery

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. timtec.net The unique chemical properties of this compound make it a particularly interesting starting material for the development of new therapeutic agents. Its ability to be selectively functionalized allows for the creation of diverse libraries of compounds for biological screening.

Role as a Privileged Scaffold for Drug Candidates

While this compound itself is not typically the final drug molecule, the 2,4,6-trisubstituted pyridine core derived from it can be considered a privileged scaffold. By decorating this core with various functional groups through the synthetic methods described earlier, medicinal chemists can generate molecules that interact with a wide range of biological targets. For example, some 2,4,6-triarylpyridine derivatives have been reported to exhibit promising biological activities, including antimicrobial and anti-urease effects. researchgate.net

The following table showcases some reported biological activities of 2,4,6-triarylpyridine derivatives, which can be synthesized from this compound:

| Compound Class | Biological Activity | Reference |

| 2,4,6-Triarylpyridines | Antimicrobial | |

| 2,4,6-Triarylpyridines | Antioxidant | researchgate.net |

| 2,4,6-Triarylpyridine Analogues | Antibacterial | researchgate.net |

| 2,4,6-Triarylpyridine Analogues | Anti-urease | researchgate.net |

| 2,4,6-Tripyridyl Pyridines | Antitumor Cytotoxicity | researchgate.net |

These findings underscore the potential of the 2,4,6-trisubstituted pyridine scaffold as a valuable starting point for the development of new drug candidates targeting a variety of diseases.

Exploration in Fragment-Based Drug Design

Fragment-Based Drug Discovery (FBDD) is a modern approach to drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent drug leads. The use of brominated fragments in FBDD has gained traction because the bromine atom can be unequivocally located in X-ray crystallography studies through anomalous scattering. lifechemicals.comresearchgate.net This provides precise information about how the fragment binds to the target protein, which is invaluable for structure-based drug design.

Given the utility of brominated compounds in FBDD, this compound represents a potentially valuable starting material for the synthesis of a library of brominated fragments. lifechemicals.com By selectively substituting one or two of the bromine atoms with other small chemical groups, a diverse set of fragments can be generated. These fragments, retaining at least one bromine atom, could then be screened against various disease targets. The bromine atom would serve as a useful probe for identifying and characterizing the binding of these fragments, thereby accelerating the early stages of the drug discovery process.

Development of Bioisosteres

Bioisosterism is a strategy in medicinal chemistry used to design analogs of biologically active compounds by replacing atoms or groups of atoms with other atoms or groups of similar size, shape, and electronic configuration. This approach is employed to enhance the desired biological or physical properties of a compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects.

The concept of using substituted pyridines as bioisosteres is well-established. For instance, the replacement of a phenyl ring with a pyridine ring is a common tactic in drug design to introduce a hydrogen bond acceptor, improve solubility, or modulate metabolic stability. The 2,4,6-substitution pattern offers a specific spatial arrangement of substituents that can mimic the geometry of other molecular scaffolds.

| Bioisosteric Feature | Potential Impact on Drug Properties | Example of General Application |

|---|---|---|

| Tribrominated Scaffold | Increased lipophilicity, potential for halogen bonding, altered electronic distribution. | Modulation of receptor binding and membrane permeability. |

| Pyridine Nitrogen | Hydrogen bond acceptor, potential for salt formation, improved solubility. | Enhancement of pharmacokinetic properties. |

| 2,4,6-Substitution Pattern | Specific three-dimensional arrangement of substituents. | Mimicry of other tri-substituted aromatic systems. |

Synthesis of Biologically Active Molecules (e.g., Antitumor, Antiviral Agents)

This compound serves as a versatile precursor in the synthesis of various biologically active molecules due to the reactivity of its bromine substituents, which can be readily displaced or involved in cross-coupling reactions. chemimpex.com

Antitumor Agents:

The pyridine nucleus is a common scaffold in a multitude of anticancer drugs. While specific antitumor agents directly synthesized from this compound are not prominently featured in readily available literature, the synthesis of 2,4,6-trisubstituted pyridine derivatives with potential anticancer activity has been reported. For instance, a series of 2,4,6-triarylpyridine analogues have been synthesized and evaluated for their biological importance. researchgate.net Although not starting from the tribromo- derivative, these studies highlight the therapeutic potential of this substitution pattern. The general strategy involves using the substituted pyridine core to construct molecules that can interact with biological targets such as enzymes or receptors involved in cancer progression.

Antiviral Agents:

Similarly, in the field of antiviral research, various pyridine-containing compounds have shown promising activity. mdpi.com The synthesis of molecules with a 2,4,6-trisubstituted pattern has been explored for antiviral applications. For example, certain 2,4,6-trisubstituted 1,3,5-triazine (B166579) derivatives have demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov While these are not direct derivatives of this compound, they underscore the importance of the 2,4,6-substitution pattern in the design of antiviral compounds. The bromine atoms on this compound can be replaced with various functional groups to generate a library of compounds for antiviral screening.

Contributions to Materials Science

The unique electronic and structural properties of this compound make it a valuable component in the development of advanced materials.

Application in Flame Retardant Materials

This compound is incorporated into polymer formulations to enhance their flame retardancy. chemimpex.com Brominated compounds, in general, are effective flame retardants. Their mechanism of action typically involves the release of bromine radicals upon heating. These radicals can interrupt the gas-phase radical chain reactions of combustion, thereby inhibiting the fire. Additionally, in the solid phase, the formation of char can be promoted, which acts as an insulating barrier, reducing the heat transfer to the underlying material and limiting the release of flammable volatiles. nih.govflameretardantys.comwikipedia.org

While detailed studies on the specific performance of this compound as a flame retardant are not widely published, its high bromine content by weight suggests it could be an effective additive. It is important to distinguish this compound from other brominated flame retardants like 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), which has a different molecular structure and has been the subject of more extensive environmental and toxicological research. nih.gov

Use in Advanced Materials (e.g., Metal-Organic Frameworks, Supramolecules)

The 2,4,6-trisubstituted pyridine scaffold is of significant interest in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. While research specifically employing this compound as a ligand is limited, studies on analogous structures provide insight into its potential.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The geometry of the ligand plays a crucial role in determining the structure and properties of the resulting framework. A ligand with a 2,4,6-substitution pattern, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), has been used to synthesize various MOFs with interesting properties, including potential for gas storage and catalysis. researchgate.netmdpi.comrsc.orgnih.gov These studies demonstrate that the trigonal symmetry of such ligands can lead to the formation of porous, three-dimensional networks. This compound, through functionalization of its bromine atoms, could be converted into multitopic ligands suitable for MOF synthesis.

Supramolecules:

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The 2,4,6-trisubstituted pyridine motif can direct the self-assembly of complex supramolecular architectures. For example, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which has a similar substitution pattern, have been shown to form ML2 complexes with transition metal ions and exhibit interesting anion binding properties. rsc.org This suggests that derivatives of this compound could be employed in the design of new supramolecular hosts and sensors.

Development of Organic Luminescent Devices (OLEDs)

Pyridine-containing molecules are widely used in the development of organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which facilitates electron transport and injection. The 2,4,6-substitution pattern allows for the attachment of various functional groups to tune the electronic and photophysical properties of the resulting materials.

While there is a lack of specific research detailing the use of this compound as a direct precursor for OLED materials, related structures have been investigated. For example, dicyanopyridines have been post-functionalized to create emitters for OLEDs. rsc.org The bromine atoms in this compound could serve as reactive handles for introducing chromophoric and charge-transporting moieties through cross-coupling reactions, thus enabling the synthesis of novel materials for OLED applications. The heavy atom effect of bromine could also be explored for promoting intersystem crossing and developing phosphorescent emitters.

| Application Area | Key Structural Feature of this compound | Potential Role in Material |

|---|---|---|

| Flame Retardants | High bromine content | Radical scavenger in the gas phase, char promoter in the solid phase. |

| Metal-Organic Frameworks | Trigonal substitution pattern (after functionalization) | Building block for porous, crystalline networks. |

| Supramolecules | Defined geometry and potential for non-covalent interactions | Component for self-assembly of complex architectures. |

| OLEDs | Electron-deficient pyridine core and reactive bromine atoms | Precursor for electron-transporting or emissive materials. |

Utility in Analytical Chemistry as a Reagent

This compound can act as a reagent in analytical methods, aiding in the detection and quantification of other substances. chemimpex.com Its utility in this field stems from its reactivity and spectroscopic properties. For instance, it can be used as a derivatizing agent to improve the chromatographic separation or detection of certain analytes. The introduction of the tribrominated pyridine moiety can enhance the response of an analyte in detectors such as electron capture detectors (ECD) or mass spectrometers (MS).

While specific, widely adopted analytical methods using this compound as a key reagent are not extensively detailed in the literature, a related compound, pyridine-2,4,6-tricarboxylic acid, has been proposed as a sensitive reagent for the spectrophotometric determination of iron(II). asianpubs.org This demonstrates the potential of the 2,4,6-substituted pyridine core in developing new analytical reagents.

Spectroscopic and Crystallographic Characterization of 2,4,6 Tribromopyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including 2,4,6-tribromopyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of atoms.

Proton (¹H) NMR spectroscopy is instrumental in determining the substitution pattern on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide valuable structural information. In 2,4,6-trisubstituted pyridines, the protons on the pyridine ring itself are absent, but the protons on the substituent groups can be analyzed. For instance, in derivatives where the substituents are phenyl groups, the protons on these rings will give characteristic signals.

For example, the ¹H NMR spectrum of 2,4,6-triphenylpyridine shows a singlet for the two equivalent protons on the pyridine ring (at positions 3 and 5) at approximately 7.89 ppm. The protons of the phenyl groups appear as multiplets in the range of 7.42-8.21 ppm acs.org.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2,4,6-Triphenylpyridine | CDCl₃ | 8.21 (dd, J = 7.2, 1.4 Hz, 4H, Ar−H), 7.89 (s, 2H, Py-H), 7.76−7.74 (m, 2H, Ar−H), 7.55−7.42 (m, 9H, Ar−H) acs.org |

| 4-(4-Bromophenyl)-2,6-diphenylpyridine | CDCl₃ | 8.20−8.18 (m, 4H, Ar−H), 7.79 (s, 2H, Py-H), 7.67-7.61 (m, 4H, Ar-H), 7.54-7.44 (m, 6H, Ar-H) acs.org |

| 2-(3-Ethoxycarbonyl-1H-pyrazolyl)-4-bromo-6-(4-amino-1H-pyrazolyl)pyridine | CDCl₃ | 8.51 (d, J = 2.27 Hz, 1H), 8.09 (s, 1H), 8.00 (s, 1H), 7.43 (s, 1H), 6.98 (s, 1H), 4.45 (q, J = 7.18 Hz, 2H), 1.43 (t, J = 7.18 Hz, 3H) nih.gov |

This table is interactive and searchable.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring and its substituents are indicative of their electronic environment. In 2,4,6-trisubstituted pyridines, the signals for the C2, C4, and C6 carbons are significantly affected by the nature of the substituents.

For 2,4,6-triphenylpyridine, the ¹³C NMR spectrum shows signals for the pyridine ring carbons at approximately 157.32 ppm (C2/C6) and 149.99 ppm (C4), with the remaining signals corresponding to the phenyl substituents nih.gov. In 2,4,6-trimethylpyridine, the pyridine ring carbons appear at 156.6 ppm (C2/C6) and 146.5 ppm (C4), while the methyl carbons are observed at 24.3 ppm (C2/C6-CH₃) and 21.0 ppm (C4-CH₃) spectrabase.com.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2,4,6-Triphenylpyridine | CDCl₃ | 157.32 (2C), 149.99, 139.45 (2C), 138.87, 128.96 (2C), 128.93 (2C), 128.83, 128.58 (4C), 127.03 (6C), 116.93 (2C) nih.gov |

| 2,4,6-Trimethylpyridine | CDCl₃ | 156.6, 146.5, 121.8, 24.3, 21.0 spectrabase.com |

| 4-(2,6-Diphenylpyridin-4-yl)-N,N-dimethylaniline | CDCl₃ | 157.34, 151.08, 149.90, 140.01, 128.82, 128.64, 127.85, 127.15, 116.04, 112.54, 40.41 acs.org |

This table is interactive and searchable.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity between atoms. COSY spectra reveal correlations between coupled protons, while HSQC spectra show correlations between protons and their directly attached carbons. These techniques are particularly useful for complex derivatives where the 1D spectra may be crowded or difficult to interpret.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within the molecule provide a characteristic fingerprint. For pyridine derivatives, key vibrational modes include C-H stretching, C=C and C=N ring stretching, and ring breathing vibrations. The positions of these bands are sensitive to the nature and position of the substituents on the pyridine ring researchgate.netresearchgate.net.

The presence of bromine atoms in this compound and its derivatives will influence the vibrational spectra. The C-Br stretching vibrations typically appear in the far-infrared region. The substitution pattern also affects the C-H out-of-plane bending vibrations, which can be indicative of the number of adjacent hydrogen atoms on the ring.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the C-H bonds on the aromatic rings of substituents. |

| C=C and C=N Ring Stretching | 1600 - 1400 | These bands are characteristic of the pyridine ring and are sensitive to substitution. |

| Ring Breathing | ~1000 | A symmetric vibration of the entire pyridine ring. |

| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands can help determine the substitution pattern on the aromatic rings. |

| C-Br Stretch | Below 600 | Characteristic of the carbon-bromine bond. |

This table is interactive and searchable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule.

For substituted pyridines, the electronic spectra are characterized by π → π* transitions. The position and intensity of these absorption bands are affected by the nature of the substituents and the solvent. Electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, studies on 2,4,6-tricoumarin-pyridines show absorption maxima that are influenced by the substituents on the coumarin rings researchgate.net. Theoretical studies on brominated pyridinium complexes have also been used to interpret their UV-Vis spectra sharif.edusharif.edu.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For this compound (C₅H₂Br₃N), the calculated monoisotopic mass is approximately 312.77 Da nih.gov.

The presence of bromine atoms is readily identified in the mass spectrum due to their characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern of peaks for bromine-containing fragments, which simplifies their identification. The fragmentation pattern of the molecular ion can also provide valuable information about the structure of the molecule libretexts.orgchemguide.co.uk. For instance, the fragmentation of a related compound, 2,4,6-tribromophenyl carbamate, has been studied to understand its structure researchgate.net.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's solid-state structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to generate an electron density map, from which a model of the atomic arrangement can be built and refined.

While the specific crystal structure of the parent this compound is not widely detailed in the searched literature, crystallographic analyses of its derivatives and related substituted pyridines are common. For instance, X-ray crystallography has been used to characterize complex metal-ligand structures where brominated terpyridine derivatives are involved researchgate.net. Such studies are crucial for understanding how the substitution pattern on the pyridine ring influences molecular packing and coordination chemistry.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related heterocyclic compound, the BRPF1 bromodomain in complex with an H4K12ac histone ligand, are presented below. This showcases the precision of the technique in defining the unit cell of a crystal. nih.gov

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P43212 |

| a (Å) | 75.1 |

| b (Å) | 75.1 |

| c (Å) | 86.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons. It is the definitive method for studying radical species. nih.gov When a molecule like this compound undergoes a reaction to form a radical (e.g., through electron abstraction or homolytic bond cleavage), EPR spectroscopy can provide invaluable information about the electronic structure of this paramagnetic species.

The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides two key pieces of information:

The g-value: This is a dimensionless constant that is characteristic of the radical's electronic environment.

Hyperfine Coupling: This is the interaction (coupling) between the unpaired electron and nearby magnetic nuclei (such as ¹H, ¹⁴N, ⁷⁹Br, and ⁸¹Br). This interaction splits the EPR signal into a characteristic pattern of lines, known as hyperfine splitting. The number of lines and the magnitude of the splitting constant (A) reveal the number and type of nuclei interacting with the electron and the extent of this interaction.

While specific EPR studies on radicals of this compound were not found in the searched literature, the principles of the technique are well-established for related compounds. For example, EPR has been used to investigate cation radicals of other halogenated aromatic heterocycles rsc.org and radicals formed from irradiated pyridinium compounds researchgate.net. In a hypothetical 2,4,6-tribromopyridinyl radical, the unpaired electron's interaction with the nitrogen atom (¹⁴N, nuclear spin I=1) and the two hydrogen atoms (¹H, I=1/2) would produce a distinct hyperfine splitting pattern, allowing for its unambiguous identification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and halogens) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, ensuring its purity and confirming that the correct product has been obtained. For this compound, with the molecular formula C₅H₂Br₃N, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

The process typically involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of C, H, and N. The bromine content is usually determined by other methods, such as titration after combustion. The experimental results are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. This technique is routinely reported in the synthesis of pyridine derivatives. researchgate.net

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 19.02% |

| Hydrogen | H | 1.008 | 0.64% |

| Bromine | Br | 79.904 | 75.90% |

| Nitrogen | N | 14.007 | 4.44% |

Theoretical and Computational Studies on 2,4,6 Tribromopyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle. DFT is a popular method for calculating the properties of molecules and materials due to its balance of accuracy and computational cost. For a molecule such as 2,4,6-tribromopyridine, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a good description of the system.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. While specific optimized geometrical parameters for this compound are not readily found in the literature, a DFT study on a related compound, 1,3,5-tribromo-2,4,6-trifluoro-benzene, demonstrated that the B3LYP method provides optimized geometric parameters that are in good agreement with experimental values. researchgate.net Conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, would also be a component of this analysis, although the rigidity of the pyridine (B92270) ring limits the conformational possibilities for this compound.

Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | Data not available | |

| C-N | Data not available | |

| C-C | Data not available | |

| C-H | Data not available | |

| C-N-C | Data not available | |

| C-C-N | Data not available | |

| C-C-C | Data not available | |

| C-C-Br | Data not available | |

| C-C-H | Data not available |

Note: This table is a template. Specific DFT-calculated data for this compound is not available in the reviewed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Energy Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its electronic behavior and potential for participating in chemical reactions.

Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is a template. Specific DFT-calculated data for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich nitrogen atom in the pyridine ring and the regions around the electronegative bromine atoms, providing a qualitative prediction of its reactive sites.

Global Chemical Reactivity Parameters (e.g., Ionization Potential, Electron Affinity, Hardness, Softness)

Global chemical reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters are calculated using the following equations:

I ≈ -EHOMO

A ≈ -ELUMO

χ = (I + A) / 2

η = (I - A) / 2

S = 1 / (2η)

Global Chemical Reactivity Parameters for this compound (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Note: This table is a template. Specific DFT-calculated data for this compound is not available in the reviewed literature.

Vibrational Spectral Analysis and Assignments

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation provides the vibrational frequencies and their corresponding normal modes. By comparing the calculated spectrum with an experimental one, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net This comparison helps in the structural elucidation of the molecule. For this compound, a DFT-based vibrational analysis would aid in the interpretation of its experimental IR and Raman spectra, allowing for a detailed understanding of its molecular vibrations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic behavior of chemical systems, including conformational changes, interactions with solvent molecules, and binding to biological targets. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the literature, the methodology has been widely applied to substituted pyridine derivatives to explore their behavior in various environments, particularly in the context of drug design. nih.gov

For instance, MD simulations have been instrumental in the development of new 2,4,6-trisubstituted pyridine-based agonists for Protein Kinase C (PKC). nih.gov In such studies, the pyridine derivative is placed in a simulated biological environment, such as a lipid bilayer mimicking a cell membrane, along with water molecules. The simulation then calculates the trajectory of each atom based on a force field, which defines the potential energy of the system.

Key insights that can be gained from MD simulations include:

Binding Stability and Interactions: How the molecule interacts with its target, such as the amino acid residues in a protein's active site.

Conformational Preferences: The most stable three-dimensional shapes the molecule adopts in solution or when bound to a target.

Solvation Effects: How the molecule orients itself at interfaces, such as a lipid-water interface, and the nature of its hydrogen bonding with water. nih.gov

By applying these techniques to this compound, researchers could predict its transport properties across biological membranes, its stability within protein binding pockets, and the dynamic nature of its intermolecular interactions, providing crucial information for its potential application in materials science or medicinal chemistry.

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including predicting which position on a molecule is most likely to react—a property known as regioselectivity. For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the bromine atoms. wikipedia.org

The pyridine ring is naturally electron-deficient, and this effect is amplified by the presence of three strongly electron-withdrawing bromine atoms. This makes the carbon atoms bonded to bromine (the C2, C4, and C6 positions) electrophilic and susceptible to attack by nucleophiles. Computational studies, primarily using Density Functional Theory (DFT), are employed to investigate the pathways of these reactions. mdpi.comresearchgate.net

Two primary mechanisms are typically considered for SNAr reactions: wikipedia.orgnih.gov

Stepwise (Addition-Elimination) Mechanism: This pathway involves two steps. First, the nucleophile attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex. In the second step, the leaving group (a bromide ion) is expelled, restoring the aromaticity.

Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single step, passing through a single transition state. No stable intermediate is formed.

Computational investigations can predict which mechanism is more favorable by calculating the energy profile of the reaction. Studies on similar halogenated aromatic compounds have shown that the stability of the Meisenheimer complex is crucial. For leaving groups like chlorine and bromine, locating a stable intermediate can be difficult, and the reaction may proceed through a concerted or borderline mechanism. nih.govnih.govdiva-portal.org DFT calculations can determine the relative stabilities of the potential intermediates or transition states for attack at the C2/C6 versus the C4 position, thereby predicting the regioselectivity of the substitution.

The reactivity of a pyridine derivative is significantly influenced by the basicity of its nitrogen atom. Protonation, the addition of a proton (H⁺) to the nitrogen's lone pair, can alter the electronic properties of the entire ring system. Computational methods are widely used to predict the likelihood and location of protonation by calculating properties such as proton affinity (PA) and the acid dissociation constant (pKa) of the conjugate acid. dnu.dp.ua

For substituted pyridines, the nature of the substituents plays a critical role. Electron-withdrawing groups, such as the three bromine atoms in this compound, pull electron density away from the ring and the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing its basicity compared to unsubstituted pyridine.

Theoretical calculations can quantify this effect. By modeling the neutral this compound molecule and its protonated form (the 2,4,6-tribromopyridinium cation), the change in Gibbs free energy for the protonation reaction can be calculated. This energy value is directly related to the pKa.

| Property | Computational Method | Predicted Effect of 2,4,6-Tribromo Substitution |

| Basicity (pKa) | DFT with continuum solvation models | Significant decrease compared to pyridine |

| Proton Affinity | Gas-phase DFT calculations | Lower than pyridine |

| Protonation Site | Analysis of electrostatic potential | Overwhelmingly favored at the ring nitrogen atom |

Protonation of the ring nitrogen dramatically increases the electron-deficient nature of the pyridine ring, making it significantly more susceptible to nucleophilic attack. This "activation" by protonation means that SNAr reactions on this compound can be highly dependent on the pH of the reaction medium, a factor that can be precisely modeled and understood through computational studies.

A central goal of computational chemistry is to map the entire energy landscape of a reaction, from reactants to products. This involves identifying all stable intermediates and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate.

For a nucleophilic aromatic substitution on this compound, computational chemists would model the potential reaction pathways to determine the most likely outcome.

Modeling the Stepwise Pathway: This involves calculating the geometry and energy of the Meisenheimer complex intermediate for nucleophilic attack at both the C4 and the C2/C6 positions. The transition states leading to and from these intermediates would also be located.

Modeling the Concerted Pathway: This requires finding the single transition state structure where the nucleophile is partially bonded to the carbon and the carbon-bromine bond is partially broken. nih.govdiva-portal.org

Various computational algorithms can be used to locate these transition state structures. The calculations would yield the activation energies for substitution at each unique position. A comparison of these activation energies allows for a direct prediction of regioselectivity. The pathway with the lowest activation energy will be the fastest and therefore the dominant reaction pathway. For example, if the calculated activation energy for substitution at the C4 position is significantly lower than that for the C2/C6 positions, the C4-substituted product is predicted to be the major isomer.

| Reaction Parameter | Computational Output | Significance |

| Activation Energy (Ea) | Energy difference between reactants and transition state | Determines reaction rate (lower Ea = faster reaction) |

| Transition State Geometry | 3D arrangement of atoms at the energy maximum | Provides insight into the bond-making/breaking process |

| Reaction Energy (ΔErxn) | Energy difference between products and reactants | Determines if the reaction is exothermic or endothermic |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are essential in modern drug discovery and materials science for predicting the activity of new compounds. dovepress.comnih.gov

While specific computational SAR studies on this compound are not prominent, the techniques are broadly applicable to this class of compounds. A typical computational SAR study on a series of 2,4,6-trisubstituted pyridine analogues would involve the following steps:

Data Set Compilation: A set of pyridine derivatives with experimentally measured biological activity (e.g., enzyme inhibition, antibacterial potency) is collected.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated using computational software. These descriptors represent various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Describing atomic connectivity.

Model Generation: Statistical methods or machine learning algorithms are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized this compound derivatives. This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources. For example, if a model indicates that higher electrophilicity at the C4 position and a smaller substituent at the C2 position increase activity, chemists can focus on designing analogues with these specific features.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-Tribromopyridine, and how can reaction conditions be optimized?

- Methodological Answer : The Suzuki-Miyaura coupling is a widely used method. For example, this compound reacts with 1-pyrenylboronic acid in a degassed mixture of 1,4-dioxane and aqueous K₂CO₃, catalyzed by tetrakis(triphenylphosphine)palladium(0) at elevated temperatures. Optimization involves adjusting molar ratios (e.g., 1:3.25 for boronic acid to tribromopyridine), reaction time (24–48 hours), and inert atmosphere conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product purity .

Q. Which analytical techniques are essential for validating the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms molecular structure by identifying proton and carbon environments. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Mass spectrometry (MS) verifies molecular weight (315.78 g/mol). Melting point analysis and elemental analysis (C, H, N, Br) provide additional validation. Cross-referencing with CAS No. 2408-70-0 ensures consistency in reported data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers away from ignition sources (flammability hazard). In case of spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and regioselectivity in substitution reactions. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Molecular docking studies assess interactions with biological targets. Validation involves comparing predicted reaction pathways (e.g., nucleophilic aromatic substitution) with experimental kinetic data .

Q. What strategies address contradictions in reported catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., yield, temperature, catalyst loading) identifies outliers. Controlled reproducibility studies under standardized conditions (e.g., same solvent, catalyst batch) isolate variables. Statistical tools like ANOVA test significance of discrepancies. Advanced characterization (e.g., X-ray crystallography) clarifies structural anomalies influencing reactivity .

Q. How does steric and electronic tuning of this compound enhance its utility in optoelectronic materials?

- Methodological Answer : Substituent effects are studied via Hammett plots to correlate electron-withdrawing groups (e.g., Br) with charge-transfer properties. UV-Vis and fluorescence spectroscopy quantify absorption/emission spectra. Fabrication of thin-film devices (e.g., OLEDs) tests performance metrics like quantum yield. Comparative studies with analogues (e.g., 2,4,6-TPP) highlight structural advantages .

Data Gaps and Ecological Considerations

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Conduct acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). Measure biodegradability via OECD 301F (manometric respirometry). Computational tools like ECOSAR predict bioaccumulation potential. Collaborative reporting through platforms like REACH ensures data dissemination .

Emerging Applications

Q. What novel methodologies leverage this compound in metal-organic framework (MOF) synthesis?

- Methodological Answer : Solvothermal synthesis with Zn(NO₃)₂ or Cu(OAc)₂ under reflux conditions (80–120°C) produces Br-functionalized MOFs. Porosity analysis via BET surface area measurements and gas adsorption (CO₂, H₂) evaluates utility in catalysis or storage. In situ XRD tracks structural evolution during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.